Potassium cyclohexylmethoxymethyltrifluoroborate
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Overview
Description
Potassium cyclohexylmethoxymethyltrifluoroborate is a chemical compound with the molecular formula C8H15BF3O.K. It is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly useful in organic synthesis and has found applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium cyclohexylmethoxymethyltrifluoroborate can be synthesized through several methods. One common approach involves the reaction of cyclohexylmethanol with boron trifluoride etherate, followed by the addition of potassium fluoride. The reaction typically takes place under anhydrous conditions to prevent hydrolysis of the boron trifluoride complex.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale batch reactions. The process begins with the preparation of cyclohexylmethanol, which is then reacted with boron trifluoride etherate in a controlled environment. The resulting intermediate is treated with potassium fluoride to yield the final product. The entire process is monitored to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Potassium cyclohexylmethoxymethyltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it acts as a boron source for the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Catalysts: Palladium-based catalysts are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the primary product is a biaryl compound, which is valuable in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Potassium cyclohexylmethoxymethyltrifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound is employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It is used in the development of pharmaceuticals, especially in the synthesis of complex organic molecules.
Industry: The compound finds applications in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of potassium cyclohexylmethoxymethyltrifluoroborate involves its ability to act as a boron source in various chemical reactions. The trifluoroborate group is highly stable, allowing it to participate in reactions without decomposing. In coupling reactions, the compound undergoes transmetallation with palladium catalysts, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Potassium cyclohexylmethoxymethyltrifluoroborate can be compared with other similar compounds, such as:
Potassium phenyltrifluoroborate: This compound is also used in coupling reactions but has different reactivity due to the phenyl group.
Potassium methyltrifluoroborate: It is a simpler compound with a methyl group, offering different reactivity and applications.
Potassium vinyltrifluoroborate: This compound contains a vinyl group, making it useful in the synthesis of alkenes.
The uniqueness of this compound lies in its cyclohexylmethoxymethyl group, which provides distinct reactivity and stability compared to other organotrifluoroborates.
Properties
IUPAC Name |
potassium;cyclohexylmethoxymethyl(trifluoro)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BF3O.K/c10-9(11,12)7-13-6-8-4-2-1-3-5-8;/h8H,1-7H2;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCXWNXERCUFPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COCC1CCCCC1)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BF3KO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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